molecular formula C19H18N2O3S B2365747 4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892848-60-1

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No.: B2365747
CAS No.: 892848-60-1
M. Wt: 354.42
InChI Key: WELCZAVEUONBDZ-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide” is a novel compound and there is limited information available about it. It seems to be related to a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines that were synthesized and evaluated for their antitumor activities .

Scientific Research Applications

Environmental and Human Exposure

Synthetic phenolic antioxidants (SPAs), including derivatives related to the compound , are used across various industries to prevent oxidative reactions and extend product shelf life. These compounds have been detected in numerous environmental matrices such as indoor dust, air particulates, sea sediment, river water, and human samples (fat tissues, serum, urine, breast milk, fingernails). The presence of SPAs and their transformation products in both the environment and humans raises concerns about potential health risks. Toxicity studies suggest some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or be carcinogenic. Future research should focus on understanding the environmental behaviors of novel high molecular weight SPAs and their toxicity effects, especially on infants, to develop SPAs with lower toxicity and migration ability, reducing environmental pollution risks (Liu & Mabury, 2020).

Antimicrobial and Antiviral Applications

Benzothiazole moieties and their derivatives exhibit a broad spectrum of therapeutic capabilities, including antimicrobial and antiviral activities. These heterocyclic compounds are considered for the development of new antimicrobial drugs to address the global concern of multi-drug-resistant pathogens. The emergence of pandemic diseases like COVID-19 has further underscored the need to explore the antimicrobial and antiviral capacities of benzothiazole derivatives against severe causative agents. This mini-review highlights recent scientific literature on different benzothiazole molecules and their derivatives, revealing numerous synthesized compounds with various modes of action against microorganisms or viruses, suggesting their potential as active candidates in the discovery of new antimicrobial or antiviral agents (Elamin, Abd Elaziz, & Abdallah, 2020).

Optoelectronic Materials

Quinazolines and pyrimidines, including benzothiazole derivatives, play a significant role in the field of optoelectronics. These compounds are crucial for the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their broad spectrum of biological activities and potential as luminescent small molecules and chelate compounds. The review emphasizes the importance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, highlighting their applications related to photo- and electroluminescence (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-19(2,3)12-6-4-11(5-7-12)17(22)21-18-20-13-8-14-15(24-10-23-14)9-16(13)25-18/h4-9H,10H2,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELCZAVEUONBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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